3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
The compound 3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile is a complex molecule with potential applications in various scientific domains. Its structure includes a pyrazine ring and several functional groups, indicating diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Starting from pyridine derivatives:
Step 1: Synthesis of 6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin.
Reaction Conditions: Involves heating pyridine-3-carboxylic acid with hydrazine hydrate.
Step 2: Introduction of the azetidine moiety using a nucleophilic substitution reaction.
Reaction Conditions: Requires an appropriate base and solvent such as NaH or DMF.
Step 3: Coupling of the pyrazine ring to form the final product.
Reaction Conditions: This step often utilizes coupling reagents such as EDCI or DCC in the presence of a catalyst.
Route 2: Multicomponent Reaction (MCR):
Step 1: Simultaneous introduction of the azetidine, pyrazine, and pyridinyl groups in a one-pot synthesis.
Reaction Conditions: High-pressure reactors and microwave synthesis can be employed for efficient yield.
Industrial Production Methods
Industrial methods may involve the same synthetic routes but optimized for scale, often through continuous flow chemistry to enhance yield and reduce waste.
Chemical Reactions Analysis
Oxidation Reactions:
Conditions: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidation of the pyrazine ring may lead to the formation of pyrazine oxides.
Reduction Reactions:
Conditions: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Products: Reduction of the nitrile group to an amine.
Substitution Reactions:
Conditions: Utilizes nucleophiles or electrophiles depending on the target site.
Products: Substitution can lead to functionalized derivatives with varied applications.
Scientific Research Applications
Chemistry:
Investigated for its role as a ligand in coordination chemistry.
Utilized in studying the reactivity of heterocyclic compounds.
Biology:
Explored as a building block in the synthesis of biologically active compounds.
Medicine:
Researched for antiviral and antibacterial properties.
Investigated for potential anticancer activity through specific molecular pathways.
Industry:
Applications in material science for the development of functional materials.
Explored as a catalyst or intermediate in organic synthesis processes.
Mechanism of Action
Molecular Targets and Pathways:
Binding to Enzymes: The compound may inhibit enzyme activity by binding to active sites, altering substrate availability.
Pathway Modulation: Involved in modulating key biochemical pathways, potentially interfering with cell division and signal transduction.
Comparison with Similar Compounds
3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine: Slight structural variation leading to different biological activity.
3-(3-{[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile: A regioisomer affecting reactivity and binding affinity.
4-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile: Positional isomer with similar properties but altered efficacy.
Properties
IUPAC Name |
3-[3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c19-8-16-18(22-7-6-21-16)24-10-13(11-24)12-25-17(26)4-3-15(23-25)14-2-1-5-20-9-14/h1-7,9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXPDFSNNKDBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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